molecular formula C20H17ClN6O3S B11256272 N-(3-chloro-4-methylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

N-(3-chloro-4-methylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

Cat. No.: B11256272
M. Wt: 456.9 g/mol
InChI Key: AGWTXLDKHUSJMD-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide: is a complex organic compound featuring a triazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazolo-triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the 3-chloro-4-methylphenyl and 4-methoxyphenyl groups through nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, the compound’s structure can be modified to develop potential therapeutic agents. Its triazolo-triazine core is of particular interest for designing drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving binding to these targets, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure, used for comparison due to its complex structure and biological activity.

Uniqueness

N-(3-Chloro-4-methylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide is unique due to its triazolo-triazine core, which is not commonly found in other compounds. This core structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17ClN6O3S

Molecular Weight

456.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[6-(4-methoxyphenyl)-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H17ClN6O3S/c1-11-3-6-13(9-15(11)21)22-16(28)10-31-20-25-24-19-23-18(29)17(26-27(19)20)12-4-7-14(30-2)8-5-12/h3-9H,10H2,1-2H3,(H,22,28)(H,23,24,29)

InChI Key

AGWTXLDKHUSJMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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